3-Chloro-1H-pyrrolo[3,2-b]pyridin-5-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-1,4-dihydropyrrolo[3,2-b]pyridin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c8-4-3-9-5-1-2-6(11)10-7(4)5/h1-3,9H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLBFJPGHVOLGRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=C1NC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901221464 | |
| Record name | 3-Chloro-1,4-dihydro-5H-pyrrolo[3,2-b]pyridin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901221464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190311-73-9 | |
| Record name | 3-Chloro-1,4-dihydro-5H-pyrrolo[3,2-b]pyridin-5-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190311-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-1,4-dihydro-5H-pyrrolo[3,2-b]pyridin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901221464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 3 Chloro 1h Pyrrolo 3,2 B Pyridin 5 Ol
Strategic Approaches to the Pyrrolo[3,2-b]pyridine Core Synthesis
The synthesis of the pyrrolo[3,2-b]pyridine (or 4-azaindole) core is a central challenge addressed by several strategic approaches. Generally, these syntheses begin with functionalized pyridine (B92270) precursors, upon which the pyrrole (B145914) ring is constructed. nih.govgoogle.com More recent and efficient methods often employ cascade reactions that form multiple bonds in a single operational step.
Key strategies for forming the pyrrolo[3,2-b]pyridine skeleton include:
Annulation from Aminopyridines : This is the most common approach, where a suitably substituted aminopyridine serves as the starting material for building the pyrrole ring. nih.gov
Palladium-Catalyzed Cascade Reactions : Modern methods utilize palladium catalysis to initiate a cascade of reactions. For example, a C-N cross-coupling followed by a Heck reaction can be used to construct the azaindole core from readily available amino-o-bromopyridines and alkenyl bromides. acs.orgnih.gov This approach is notable for its efficiency in forming the challenging indole (B1671886) bioisostere core. acs.org
Sonogashira Coupling followed by Cyclization : Another powerful palladium-catalyzed method involves the Sonogashira coupling of a halogenated aminopyridine with an alkyne, followed by an intramolecular cyclization to form the pyrrole ring. nih.gov
The Larock Indole Synthesis : This methodology can be adapted for azaindole synthesis, providing a route to C2 and C3-substituted derivatives. nih.gov
These strategies highlight a trend towards transition-metal-catalyzed reactions, which offer mild conditions and broad functional group tolerance for the synthesis of this important heterocyclic nucleus.
Established and Novel Synthetic Routes to 3-Chloro-1H-pyrrolo[3,2-b]pyridin-5-ol
While a specific, published synthetic route for this compound is not readily found in current literature, a plausible pathway can be designed based on established methodologies for analogous substituted azaindoles. A logical retrosynthetic analysis suggests that the target molecule could be assembled from a pre-functionalized pyridine ring.
A proposed synthetic route could proceed as follows:
Starting Material : A potential starting point is 3-bromo-2-chloro-5-hydroxypyridine.
Amination : A nucleophilic aromatic substitution or a Buchwald-Hartwig amination could introduce an amino group at the C2 position, displacing the chloro substituent to yield 2-amino-3-bromo-5-hydroxypyridine.
Pyrrole Ring Formation : The resulting aminobromopyridine could then undergo a palladium-catalyzed cascade reaction with an appropriate alkenyl bromide to construct the pyrrole ring, forming 1H-pyrrolo[3,2-b]pyridin-5-ol. acs.orgnih.gov
Regioselective Chlorination : The final step would be the regioselective chlorination at the C3 position of the pyrrole ring. Reagents such as sulfuryl chloride (SO₂Cl₂) are known to effectively chlorinate phenolic compounds and could likely be adapted for this transformation. google.com
This proposed route leverages modern synthetic methods to construct the densely functionalized target molecule.
Regioselective Functionalization Strategies at the Pyrrole and Pyridine Rings
Achieving specific substitution patterns on the pyrrolo[3,2-b]pyridine core requires precise control of regioselectivity. Functionalization can occur either on the starting pyridine derivative before the pyrrole ring is formed or directly on the assembled azaindole nucleus.
Halogenation and Nitration : Direct electrophilic substitution on the azaindole ring system allows for the introduction of key functional groups. For instance, a highly regiocontrolled route to prepare 5-bromo-4-chloro-3-nitro-7-azaindole has been reported, demonstrating that multiple functional groups can be installed in a specific order. researchgate.net
Metalation-Alkylation : Directed ortho-metalation using organolithium reagents is a classic strategy for functionalizing pyridine rings, which can be applied before the pyrrole annulation step.
N-Oxide Chemistry : The formation of an N-oxide on the pyridine nitrogen can alter the electronics of the ring, enabling functionalization at different positions. For example, 4-halogenated-7-azaindoles can be synthesized from 7-azaindole (B17877) N-oxide by treatment with phosphorus oxyhalides. google.com
These methods provide a toolbox for chemists to selectively modify the scaffold and synthesize a diverse library of derivatives.
Palladium-Catalyzed Cross-Coupling Reactions for Derivatization
Palladium-catalyzed cross-coupling reactions are indispensable tools for the derivatization of the pyrrolopyridine scaffold, allowing for the formation of C-C and C-N bonds at positions that are otherwise difficult to functionalize. Halogenated pyrrolopyridines serve as versatile substrates for these transformations.
Commonly employed cross-coupling reactions include:
Suzuki-Miyaura Coupling : Used to form C-C bonds by coupling a halo-pyrrolopyridine with a boronic acid or ester. nih.gov
Heck Reaction : Couples a halo-pyrrolopyridine with an alkene to introduce vinyl substituents. nih.gov
Sonogashira Coupling : Forms a C-C bond between a halo-pyrrolopyridine and a terminal alkyne. nih.govnih.gov
Buchwald-Hartwig Amination : Enables the formation of C-N bonds by coupling a halo-pyrrolopyridine with an amine.
These reactions have been successfully applied to various azaindole and related heterocyclic systems, showcasing their utility in building molecular complexity.
Table 1: Examples of Palladium-Catalyzed Reactions for Pyrrolopyridine Derivatization
| Reaction Type | Substrate | Coupling Partner | Catalyst / Ligand / Base | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|---|
| Suzuki Coupling | 6-Bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | Substituted phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 1,4-Dioxane/H₂O, 125 °C | 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines | 55-94% | nih.gov |
| Cascade C-N Coupling/Heck | 4-Amino-3-bromopyridine | α-Bromostyrene | Pd₂(dba)₃ / XPhos / t-BuONa | Toluene, 110 °C | 2-Phenyl-1H-pyrrolo[3,2-b]pyridine | 60% | acs.org |
| Sonogashira Coupling | 4-Amino-2-bromo-5-iodopyridine | Alkyne | Palladium catalyst | Not specified | Functionalized 4-azaindole (B1209526) intermediates | Not specified | nih.gov |
| Domino C-N Coupling/Hydroamination | 5-Alkynyl-6-chloro-uracil | Aniline derivatives | Pd(OAc)₂ / DPEphos / K₃PO₄ | DMA, 100 °C | Pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones | Moderate to good | beilstein-journals.org |
Multi-Component Reactions (MCRs) and Cascade Processes in Pyrrolopyridine Synthesis
Multi-component reactions (MCRs) and cascade processes represent highly efficient and atom-economical strategies for synthesizing complex heterocyclic systems like pyrrolopyridines. These reactions combine three or more starting materials in a single pot to form a product that incorporates most of the atoms from the reactants.
A notable example is the palladium-catalyzed cascade reaction that combines an amino-o-bromopyridine with an alkenyl bromide to directly form the substituted azaindole core. acs.orgnih.gov This process involves an initial C-N bond formation followed by an intramolecular Heck reaction, building the bicyclic system in one synthetic operation. Similarly, MCRs have been developed for the synthesis of related structures like pyrrolo[3,4-b]pyridines, often starting from simple, acyclic precursors. These approaches are hallmarks of modern, efficient synthesis, reducing waste and simplifying complex constructions.
Table 2: MCRs and Cascade Reactions in Pyrrolopyridine Synthesis
| Reaction Type | Starting Materials | Catalyst / Conditions | Product Core | Reference |
|---|---|---|---|---|
| Cascade C-N Coupling / Heck Reaction | Amino-o-bromopyridines, Alkenyl bromides | Pd₂(dba)₃ / XPhos / t-BuONa | 4-, 5-, 6-, and 7-Azaindoles | acs.orgnih.gov |
| Annulation via Enamine/Heck | Amino-o-chloropyridines, Ketones | Pd(Pt-Bu₃)₂ / Base | 4- and 7-Azaindoles | nih.gov |
Functional Group Interconversions and Derivatization Strategies at the 3-Chloro and 5-Hydroxyl Positions
The 3-chloro and 5-hydroxyl groups on the 1H-pyrrolo[3,2-b]pyridine scaffold are key handles for further molecular diversification. Standard functional group interconversions can be applied to modify these positions and explore the structure-activity relationship of resulting derivatives.
At the 3-Chloro Position : The chlorine atom serves as a versatile leaving group for transition-metal-catalyzed cross-coupling reactions. Suzuki, Stille, Sonogashira, and Buchwald-Hartwig reactions could be employed to introduce a wide variety of aryl, alkyl, alkynyl, and amino substituents, respectively. This allows for extensive exploration of the chemical space around this position.
At the 5-Hydroxyl Position : The phenolic hydroxyl group offers multiple avenues for derivatization:
O-Alkylation/O-Acylation : The hydroxyl group can be readily converted to ethers or esters through reactions with alkyl halides or acyl chlorides/anhydrides.
Conversion to a Triflate : The hydroxyl group can be transformed into a trifluoromethanesulfonate (B1224126) (triflate, -OTf) group. The triflate is an excellent leaving group for palladium-catalyzed cross-coupling reactions, providing an orthogonal site for derivatization relative to the 3-chloro position.
Electrophilic Substitution : The activating nature of the hydroxyl group can direct further electrophilic substitution onto the pyridine ring, although the regiochemical outcome would be influenced by the other substituents present.
Sustainable and Atom-Economical Synthetic Protocols for Pyrrolopyridine Systems
The principles of green chemistry are increasingly influencing the design of synthetic routes for important heterocyclic compounds. For pyrrolopyridine systems, sustainability is pursued through strategies that maximize efficiency and minimize environmental impact.
Atom Economy : MCRs and cascade reactions are inherently more atom-economical than traditional multi-step linear syntheses. By combining multiple bond-forming events into a single operation, they reduce the number of intermediate purification steps and minimize solvent usage and waste generation. The cascade synthesis of azaindoles is a prime example of this principle in action. acs.orgnih.gov
Catalysis : The use of catalytic, particularly palladium-based, methods is central to the sustainable synthesis of pyrrolopyridines. Catalytic cycles allow for the transformation of large amounts of substrate with only a small amount of catalyst, which avoids the use of stoichiometric and often toxic reagents.
Process Optimization : The development of practical and efficient synthetic methods, such as a reported route for a highly functionalized 7-azaindole on a large scale, highlights the focus on creating processes that are not only high-yielding but also scalable and robust. researchgate.net
These approaches are critical for the environmentally responsible production of fine chemicals and pharmaceutical intermediates.
Advanced Structural Elucidation and Conformational Analysis of 3 Chloro 1h Pyrrolo 3,2 B Pyridin 5 Ol
High-Resolution Spectroscopic Techniques for Isomer and Tautomer Differentiation
The unambiguous structural confirmation of 3-Chloro-1H-pyrrolo[3,2-b]pyridin-5-ol and its distinction from potential isomers (e.g., other chloro-substituted hydroxypyrrolopyridines) relies on a suite of high-resolution spectroscopic methods. These techniques are also crucial for investigating the potential for tautomerism, a common phenomenon in heterocyclic systems bearing hydroxyl groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution ¹H, ¹³C, and ¹⁵N NMR spectroscopy would be the primary tools for elucidating the molecular structure.
¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons on the bicyclic core and the protons of the N-H and O-H groups. The precise chemical shifts and coupling constants (J-values) would confirm the substitution pattern. For instance, the protons on the pyrrole (B145914) and pyridine (B92270) rings would exhibit characteristic splitting patterns (doublets, singlets) that confirm their relative positions. The broad signals for N-H and O-H protons can be confirmed by D₂O exchange experiments.
2D NMR Techniques: Correlation spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments are indispensable for assigning all proton and carbon signals definitively and confirming the connectivity of the atoms within the molecule.
Tautomerism: The presence of the 5-hydroxyl group on the pyridine ring introduces the possibility of keto-enol tautomerism, where the compound could exist in equilibrium with its corresponding pyridone form (3-chloro-1,4-dihydro-1H-pyrrolo[3,2-b]pyridin-5-one). NMR spectroscopy is a powerful tool to study such equilibria. researchgate.net The tautomeric state can be influenced by solvent, temperature, and pH. Variable temperature NMR studies could reveal the dynamics of this equilibrium. In many N-heterocyclic phenols, the equilibrium often heavily favors one tautomer, but the presence of the other form can be detected by characteristic shifts in the NMR spectra. researchgate.netresearchgate.net
High-Resolution Mass Spectrometry (HRMS): HRMS (e.g., via ESI or APCI) would be used to determine the exact mass of the molecule, which in turn confirms its elemental composition. The characteristic isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a key signature in the mass spectrum, providing unambiguous evidence for the presence of a single chlorine atom in the molecule. Fragmentation patterns observed in tandem MS/MS experiments would further corroborate the proposed structure by showing losses of characteristic fragments (e.g., CO, HCl).
Table 1: Predicted High-Resolution Spectroscopic Data for this compound
| Technique | Parameter | Predicted Value/Observation |
| HRMS (ESI+) | [M+H]⁺ | Calculated for C₇H₆ClN₂O⁺. The spectrum would show two peaks separated by ~2 Da with a ~3:1 intensity ratio, confirming the presence of one chlorine atom. |
| ¹H NMR | Chemical Shifts (δ) | Aromatic protons expected in the 6.5-8.5 ppm range. N-H and O-H protons would appear as broad singlets, with chemical shifts highly dependent on solvent and concentration. |
| Coupling Constants (J) | Characteristic ortho- and meta-couplings for the pyridine ring protons. | |
| ¹³C NMR | Chemical Shifts (δ) | Aromatic carbons in the 100-160 ppm range. The carbon bearing the hydroxyl group (C5) would be significantly deshielded, while the carbon attached to chlorine (C3) would also show a characteristic shift. |
| ¹⁵N NMR | Chemical Shifts (δ) | Distinct signals for the pyrrole and pyridine nitrogen atoms, providing insight into their electronic environment and potential involvement in hydrogen bonding. |
X-ray Crystallography and Solid-State Characterization of the Compound and its Derivatives
While no specific crystal structure for this compound is publicly available, X-ray crystallography remains the definitive method for determining its three-dimensional structure in the solid state. Analysis of related structures, such as 5-Bromo-1H-pyrrolo[2,3-b]pyridine and 3,4-Diphenyl-1H-pyrrolo[2,3-b]pyridine, provides valuable insights into the likely solid-state characteristics. researchgate.nettandfonline.com
A single-crystal X-ray diffraction study would reveal:
Molecular Geometry: Precise bond lengths, bond angles, and torsion angles, confirming the planarity of the fused pyrrolopyridine ring system.
Tautomeric Form: The analysis would unambiguously identify the dominant tautomer in the solid state by locating the hydrogen atom on either the oxygen (hydroxyl form) or the pyridine nitrogen (pyridone form).
Crystal Packing: The arrangement of molecules in the crystal lattice, governed by intermolecular forces such as hydrogen bonding and π-π stacking.
Based on analogous structures, the pyrrolopyridine core is expected to be essentially planar. researchgate.nettandfonline.com The crystal packing would likely be dominated by hydrogen bonds involving the pyrrole N-H group, the hydroxyl O-H group, and the pyridine nitrogen atom.
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Predicted Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or P-1 (common for such heterocycles) |
| Unit Cell Dimensions | a ≈ 8-10 Å, b ≈ 12-15 Å, c ≈ 5-7 Å, β ≈ 95-105° |
| Molecules per Unit Cell (Z) | 4 |
| Key Interactions | Strong N-H···N or O-H···N hydrogen bonds forming dimers or chains. Potential C-H···O and π-π stacking interactions. |
Spectroscopic Probes for Solution-Phase Conformational Dynamics
The 1H-pyrrolo[3,2-b]pyridine core is a rigid, planar scaffold, and therefore, this compound is not expected to have significant conformational flexibility in the classical sense (e.g., bond rotations leading to different conformers). However, spectroscopic techniques can probe subtle dynamic features in solution.
NMR Spectroscopy:
Nuclear Overhauser Effect (NOE) Spectroscopy: 2D NOESY or ROESY experiments could be used to confirm the planar structure and probe the proximity of the O-H proton to neighboring protons on the pyridine ring. This can provide information about the preferred orientation of the hydroxyl group, which may be influenced by intramolecular hydrogen bonding or solvent interactions.
Solvent Titration Studies: Changing the solvent and monitoring changes in ¹H and ¹³C chemical shifts can provide insights into solvent-solute interactions. For example, switching from a non-polar solvent like CDCl₃ to a hydrogen-bond accepting solvent like DMSO-d₆ would likely cause significant shifts in the N-H and O-H proton signals, indicating the disruption and formation of different hydrogen bonds.
pH Titration: Monitoring NMR spectra as a function of pH would reveal protonation/deprotonation events and could be used to study the tautomeric equilibrium if it is pH-dependent. nih.gov
The primary "dynamic" process to investigate in solution for this molecule would be the proton exchange of the N-H and O-H groups and the potential tautomeric equilibrium, rather than large-scale conformational changes.
Analysis of Intermolecular Interactions and Supramolecular Architecture
The functional groups present in this compound provide multiple sites for strong and weak intermolecular interactions, which would dictate its supramolecular architecture in the solid state.
Hydrogen Bonding: The molecule contains excellent hydrogen bond donors (the pyrrole N-H and the hydroxyl O-H) and acceptors (the pyridine nitrogen and the hydroxyl oxygen). This combination is expected to lead to robust hydrogen-bonding networks.
N-H···N Bonds: A very common and strong interaction in N-heterocycles, likely leading to the formation of centrosymmetric dimers or infinite chains. researchgate.net
O-H···N Bonds: The hydroxyl group can act as a donor to the pyridine nitrogen of an adjacent molecule, forming another strong linkage.
O-H···O Bonds: The hydroxyl group can also participate in O-H···O bonding motifs.
Other Interactions:
C-H···O/N/Cl Bonds: Weaker C-H···X hydrogen bonds, where aromatic C-H groups act as donors to oxygen, nitrogen, or even the chlorine atom, can play a significant role in refining the 3D packing arrangement. nih.govmdpi.com
The interplay of these interactions would result in a complex and stable three-dimensional supramolecular network. Hirshfeld surface analysis of a hypothetical crystal structure could be used to visualize and quantify these different intermolecular contacts.
Table 3: Potential Intermolecular Interactions in Solid this compound
| Interaction Type | Donor | Acceptor | Expected Role in Supramolecular Structure |
| Strong Hydrogen Bond | Pyrrole N-H | Pyridine N | Primary motif, likely forming dimers or chains. |
| Strong Hydrogen Bond | Hydroxyl O-H | Pyridine N | Strong directional interaction contributing to network formation. |
| Strong Hydrogen Bond | Hydroxyl O-H | Hydroxyl O | Can lead to catemeric chains or cyclic motifs. |
| π-π Stacking | Pyrrolopyridine Ring | Pyrrolopyridine Ring | Stabilizes packing, often in a slipped-parallel or T-shaped arrangement. |
| Weak Hydrogen Bond | Aromatic C-H | Hydroxyl O / Pyridine N | Secondary interactions that direct the fine details of the crystal packing. |
| Weak Hydrogen Bond | Aromatic C-H | Chlorine (Cl) | Can contribute to the overall cohesive energy of the crystal. |
Computational Chemistry and Theoretical Studies of 3 Chloro 1h Pyrrolo 3,2 B Pyridin 5 Ol
Quantum Chemical Investigations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These investigations into the electronic structure and reactivity of the pyrrolo[3,2-b]pyridine scaffold, also known as 4-azaindole (B1209526), help to map out its chemical behavior. nih.gov Methods like Density Functional Theory (DFT) are often employed to determine the distribution of electrons, molecular orbital energies, and electrostatic potential.
These calculations can reveal:
Electron Density Distribution : Identifies regions of the molecule that are electron-rich or electron-poor, which is crucial for predicting sites of electrophilic or nucleophilic attack.
Frontier Molecular Orbitals (HOMO/LUMO) : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy gap between them indicates the chemical stability and reactivity of the molecule.
Electrostatic Potential Maps : These maps visualize the charge distribution and are used to predict how the molecule will interact with other molecules and biological targets.
For the broader class of azaindoles, these studies are critical in rationalizing their use as kinase inhibitors, a prominent application in medicinal chemistry. nih.gov
Molecular Modeling of Interactions with Biological Macromolecules and Active Sites
Molecular modeling is a cornerstone of modern drug discovery, allowing scientists to simulate the interaction between a small molecule (ligand) and a biological target, typically a protein. nih.gov This approach minimizes time and cost while optimizing research efforts. nih.gov For 3-Chloro-1H-pyrrolo[3,2-b]pyridin-5-ol, modeling its interaction with protein active sites can predict its potential as a therapeutic agent. The pyrrolopyridine scaffold is found in numerous biologically active compounds, making it an attractive framework for designing inhibitors against various targets, including kinases and viral proteases. researchgate.net
Molecular Docking Simulations to Predict Binding Modes
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The process involves placing the ligand into the binding site of the protein and evaluating the binding affinity using a scoring function. The results provide insights into the binding energy and the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.
In studies of related pyridine-based compounds targeting viral proteases or kinases, docking simulations are a standard initial step. nih.govnih.gov For example, docking studies on pyrrolopyrimidine analogs against Colony-Stimulating Factor 1 Receptor (CSF1R) have been used to rationalize structure-activity relationships and guide the synthesis of more potent inhibitors. mdpi.com These simulations can reveal key interactions, such as hydrogen bonding with the hinge region of a kinase, which are crucial for inhibitory activity.
Table 1: Example Molecular Docking Results for Pyrrolopyridine Analogs against a Kinase Target (Note: This table is illustrative, based on typical data from studies of related compounds.)
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |
| Analog A | -8.5 | Cys113, Lys63 | Hydrogen Bond |
| Analog B | -9.2 | Leu122, Met130 | Hydrophobic Interaction |
| Analog C | -7.9 | Arg69, Ser154 | Hydrogen Bond, Electrostatic |
These results help researchers understand how modifications to the core scaffold affect binding and activity. rsc.org
Molecular Dynamics Simulations to Explore Ligand-Target Stability
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. nih.gov MD simulations calculate the trajectory of atoms and molecules, providing detailed information on the stability of the ligand-receptor complex. mdpi.com Key parameters analyzed during MD simulations include:
Root Mean Square Deviation (RMSD) : Measures the average deviation of the protein backbone or ligand atoms from their initial position. A stable RMSD value over the simulation time suggests that the complex has reached equilibrium and is stable. researchgate.net
Root Mean Square Fluctuation (RMSF) : Indicates the fluctuation of individual amino acid residues. Higher RMSF values suggest greater flexibility, which can be important for protein function and ligand binding. nih.gov
MD simulations are crucial for validating the results of molecular docking. A ligand that appears promising in docking but is unstable in MD simulations is less likely to be a viable drug candidate. Studies on various heterocyclic inhibitors have shown that stable RMSD and minimal fluctuation in key binding site residues are indicative of a strong and stable interaction. rsc.orgmdpi.com
Prediction and Validation of Spectroscopic Parameters
Computational methods can predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are valuable for several reasons:
They can aid in the structural elucidation of newly synthesized compounds.
They can help in interpreting complex experimental spectra.
Comparing predicted spectra with experimental data serves as a validation of the computational model used.
Quantum chemical calculations are used to compute these parameters. Discrepancies between predicted and experimental values can often be explained by environmental factors not included in the gas-phase theoretical calculations, such as solvent effects or intermolecular interactions in the solid state.
Advanced Cheminformatics Approaches to Structure-Activity Relationship (SAR) Prediction
Cheminformatics combines computational methods with chemical information to understand the relationship between a molecule's structure and its biological activity. nih.gov Quantitative Structure-Activity Relationship (QSAR) is a key cheminformatics technique that develops mathematical models to predict the activity of new compounds based on their physicochemical properties and structural features.
For a series of related compounds like pyrrolopyridine derivatives, a 3D-QSAR study can be performed. nih.gov This involves:
Aligning the molecules based on their docked conformation or a common substructure.
Calculating molecular fields (e.g., steric, electrostatic, hydrophobic) around each molecule.
Using statistical methods to correlate variations in these fields with changes in biological activity.
The resulting QSAR models can be visualized as contour maps, highlighting regions where modifications to the chemical structure are likely to increase or decrease activity. rsc.org This provides a rational basis for designing new, more potent analogs and is a powerful tool in lead optimization. nih.gov
Mechanistic Investigations of 3 Chloro 1h Pyrrolo 3,2 B Pyridin 5 Ol in Biological Research
Identification and Characterization of Molecular Targets in Cell-Free Systems
There are no published cell-free assay results available that identify or characterize specific molecular targets for 3-Chloro-1H-pyrrolo[3,2-b]pyridin-5-ol. Research on analogous pyrrolopyridine structures indicates that this chemical family can interact with a variety of molecular targets. For instance, different derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as potent inhibitors of the fibroblast growth factor receptor (FGFR) signaling pathway, which is crucial in various cancers. rsc.orgnih.gov Other related 7-azaindole (B17877) scaffolds have been developed as inhibitors of kinases like Fyn and GSK-3β, which are implicated in neurodegenerative diseases. acs.org Without specific experimental data, the molecular targets of this compound remain undetermined.
Elucidation of Specific Enzymatic Inhibition or Modulation Mechanisms
No studies detailing the specific enzymatic inhibition or modulation mechanisms of this compound have been reported. For related compounds, the mechanisms of action are often centered on competitive inhibition at the ATP-binding site of kinases. For example, certain 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives have been shown to be potent inhibitors of Acetyl-CoA Carboxylase 1 (ACC1), an enzyme involved in fatty acid synthesis. nih.gov Similarly, research on 1H-pyrrolo[3,2-c]pyridine derivatives has demonstrated that they can act as colchicine-binding site inhibitors, thereby disrupting tubulin polymerization. nih.gov The specific enzymatic interactions of this compound have not been investigated.
Receptor Binding Studies and Ligand-Target Interaction Dynamics
Publicly accessible data from receptor binding studies or analyses of ligand-target interaction dynamics for this compound are unavailable. Molecular docking and structure-activity relationship (SAR) studies on related compounds have provided insights into how the pyrrolopyridine scaffold can interact with biological targets. For example, docking studies of a 1H-pyrrolo[2,3-b]pyridine derivative with FGFR1 revealed key hydrogen bond interactions within the hinge region of the receptor. nih.gov Another study on pyrrolo[3,4-b]pyridin-5-ones used docking to explore interactions with serine/threonine kinase 1 (AKT1) and the Orexin type 2 receptor (Ox2R). mdpi.com However, no such binding studies have been published for this compound.
Cellular Pathway Perturbation Analysis in In Vitro Models
There is no published research on the perturbation of cellular pathways in in vitro models by this compound.
Analysis of Apoptotic and Proliferative Pathways
No experimental data exists on the effects of this compound on apoptotic and proliferative pathways. Studies on other pyrrolopyridine derivatives have shown significant effects in these areas. For instance, a 1H-pyrrolo[2,3-b]pyridine derivative, compound 4h, was found to inhibit the proliferation and induce apoptosis in 4T1 breast cancer cells. rsc.orgnih.gov Another series of 1H-pyrrolo[3,2-c]pyridine derivatives caused G2/M phase cell cycle arrest and apoptosis in various cancer cell lines. nih.gov The role, if any, of this compound in these fundamental cellular processes remains to be elucidated.
Modulation of Gene Expression and Protein Regulation
Information regarding the modulation of gene expression or protein regulation by this compound is not available in the scientific literature.
Pharmacodynamic and Mechanistic Studies in Pre-Clinical Animal Models (focus on pathway/target modulation)
No pharmacodynamic or mechanistic studies of this compound in pre-clinical animal models have been published. For context, a related 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative demonstrated oral availability and, upon administration, significantly reduced the concentration of its target-related biomarker, malonyl-CoA, in xenograft tumors in mice. nih.gov Another class of related compounds, 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones, has been tested in mice and shown to possess analgesic and sedative properties. nih.gov The in vivo effects and target modulation of this compound are currently unknown.
Mechanistic Insights into Cellular Fate and Metabolic Pathways (e.g., biotransformation in cell cultures/animal models)
For many kinase inhibitors with a pyrrolopyridine core, metabolic stability is a key factor that is often optimized during the drug discovery process. The inherent electron density of the bicyclic ring system can make it susceptible to oxidative metabolism. Studies on pyrazolopyridines, which are structurally similar, have suggested that increasing the nitrogen content within the ring system can reduce this metabolic liability, thereby improving clearance rates in in vivo models. nih.gov
In the context of cell-based assays, the cellular fate of such compounds is often linked to their mechanism of action. For instance, azaindole derivatives that act as microtubule-depolymerizing agents have been shown to induce G2/M cell cycle arrest in cancer cell lines. This indicates that the compound enters the cell and interacts with its intracellular target, tubulin, to exert its effect. While this demonstrates cellular uptake and target engagement, it does not detail the specific metabolic breakdown of the compound within the cell.
The biotransformation of halogenated aromatic compounds, a feature of this compound, has been studied in other contexts. For example, the metabolism of volatile halogenated anesthetics has been investigated in rat hepatocyte suspensions. These studies have explored processes like defluorination, which is a form of metabolism, although the direct relevance to the solid, heterocyclic structure of the compound is likely limited. nih.gov
More pertinent are studies on pyrrolopyridine-based kinase inhibitors. For example, a potent pyrrolopyridine-pyridone based Met kinase inhibitor was found to have a favorable pharmacokinetic profile in mice, which implies that it undergoes metabolism and clearance in a controlled manner. nih.gov However, the specific metabolites were not detailed in the available abstract.
Given the current state of research, a hypothetical metabolic pathway for this compound in a biological system, such as a liver microsome preparation or an animal model, would likely involve several key enzymatic reactions. These could include:
Oxidation: The pyrrole (B145914) or pyridine (B92270) ring could be hydroxylated by cytochrome P450 enzymes. The resulting hydroxylated metabolites could then be further oxidized.
Glucuronidation: The existing hydroxyl group at the 5-position is a prime site for conjugation with glucuronic acid, a common phase II metabolic reaction that increases water solubility and facilitates excretion.
Dehalogenation: While often a slower process, the chlorine atom could potentially be removed and replaced with a hydroxyl group.
Without direct experimental data for this compound, any discussion of its metabolic pathway remains speculative. Further research, including in vitro studies with liver microsomes or hepatocytes and in vivo studies in animal models with subsequent metabolite identification, is necessary to elucidate the precise biotransformation of this compound.
Table of Potential Metabolic Reactions for Pyrrolopyridine Derivatives
| Metabolic Phase | Reaction Type | Potential Site on this compound | Enzyme Family | Potential Consequence |
| Phase I | Oxidation (Hydroxylation) | Pyrrole or Pyridine Ring | Cytochrome P450 | Formation of more polar metabolites |
| Phase II | Glucuronidation | 5-hydroxyl group | UDP-glucuronosyltransferases (UGTs) | Increased water solubility for excretion |
| Phase I | Dehalogenation | 3-chloro position | Cytochrome P450 or other enzymes | Removal of chlorine, potential alteration of activity |
Structure Activity Relationship Sar and Rational Design of 3 Chloro 1h Pyrrolo 3,2 B Pyridin 5 Ol Analogs
Systematic Chemical Modifications to Explore Structural Determinants of Activity
The systematic modification of the 1H-pyrrolo[3,2-b]pyridine core is fundamental to elucidating the structural determinants of its activity. Research into analogs, such as those targeting Acetyl-CoA Carboxylase 1 (ACC1), has provided a clear framework for this exploration. nih.gov The initial SAR studies on the 1H-pyrrolo[3,2-b]pyridine-3-carboxamide scaffold identified that both hydrogen bond donor (HBD) and hydrogen bond acceptor (HBA) features are critical for inhibitory potency. nih.gov
Key modifications have been focused on several positions of the scaffold:
N-1 Position of the Pyrrole (B145914) Ring: The substituent at the N-1 position has been shown to be a critical determinant of both potency and physicochemical properties. Initial modifications from a lead compound involved exploring different alkyl groups at this position. nih.gov
C-3 Position Side Chain: The carboxamide group at the C-3 position is a key interaction point. Modifications to this side chain are crucial for optimizing binding to the target protein.
Pyridine (B92270) Ring Substituents: While the core scaffold is often maintained, substitutions on the pyridine ring can modulate electronic properties and provide additional interaction points with the target. For instance, the introduction of chloro or iodo groups at various positions (e.g., 5-chloro, 3-iodo) is a common strategy in medicinal chemistry to probe steric and electronic effects. sigmaaldrich.comsigmaaldrich.com
In the development of ACC1 inhibitors, a lead compound, 1a , was systematically modified. The investigation led to the identification of a 1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative (1c ) as a potent inhibitor, although it presented challenges related to its physicochemical and pharmacokinetic profiles. nih.gov This finding prompted further exploration of the core scaffold to resolve these issues. nih.gov
Impact of Substituent Variation on Binding Affinity and Mechanistic Outcomes
The variation of substituents on the 1H-pyrrolo[3,2-b]pyridine scaffold has a direct and measurable impact on binding affinity and, consequently, the mechanistic outcome. The strategic introduction of different chemical groups allows for the fine-tuning of interactions with the target protein's binding site.
In the pursuit of novel ACC1 inhibitors, moving from a methyl group at the N-1 position (compound 1c ) to a larger isopropyl group (compound 1k ) led to the discovery of a promising candidate with potent ACC1 inhibition and sufficient cellular potency. nih.gov This modification successfully addressed some of the pharmacokinetic issues of the earlier analog. Compound 1k also demonstrated favorable bioavailability in mouse studies. nih.gov
Similarly, in the development of tubulin polymerization inhibitors based on the related 1H-pyrrolo[3,2-c]pyridine scaffold, the nature of the aryl group at the C-6 position was found to be critical. nih.gov An analog, 10t , which featured an indolyl moiety as the B-ring and a 3,4,5-trimethoxyphenyl group as the A-ring, exhibited the most potent anticancer activities, with IC₅₀ values ranging from 0.12 to 0.21 μM against various cancer cell lines. nih.gov This highlights how substituent changes can dramatically enhance potency. Molecular modeling suggested that this compound forms hydrogen bonds with key residues (Thrα179 and Asnβ349) in the colchicine (B1669291) binding site of tubulin. nih.gov
The following table summarizes the structure-activity relationship for a series of 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives as ACC1 inhibitors.
| Compound | N-1 Substituent | ACC1 Inhibition (IC₅₀) | Cellular Potency | Notes |
| 1a | H | - | - | Lead compound for SAR studies. nih.gov |
| 1c | Methyl | Potent | - | Had physicochemical and pharmacokinetic issues. nih.gov |
| 1k | Isopropyl | Potent | Sufficient | Showed favorable bioavailability in mouse studies. nih.gov |
Data extracted from a study on ACC1 inhibitors to illustrate the impact of substituent variation. nih.gov The table is for illustrative purposes and based on qualitative descriptions from the source.
Design Principles for Novel Pyrrolopyridine Scaffolds Based on 3-Chloro-1H-pyrrolo[3,2-b]pyridin-5-ol
Based on SAR studies of various pyrrolopyridine analogs, several key design principles can be established for creating novel scaffolds with improved properties.
Scaffold Rigidity: Utilizing the rigid pyrrolopyridine scaffold is an effective strategy. For instance, replacing flexible bonds in known inhibitors (like the cis-olefin bond in Combretastatin A-4) with the rigid 1H-pyrrolo[3,2-c]pyridine core was used to lock the molecule in a bioactive conformation, leading to potent tubulin inhibitors. nih.gov
Hinge-Binding Motifs: The nitrogen atoms within the pyrrolopyridine core can act as crucial hydrogen bond acceptors, interacting with the "hinge" region of kinase ATP-binding sites. In a study on IKKα inhibitors, an aminoindazole-pyrrolo[2,3-b]pyridine scaffold was designed where the pyrrolo[2,3-b]pyridine ring formed two hydrogen bonds with residues in the target's binding pocket. researchgate.net
Targeted Substitutions for Potency and Selectivity: The choice and position of substituents are critical.
The N-1 position of the pyrrole ring can be modified to improve pharmacokinetic properties without sacrificing potency, as seen with the switch from a methyl to an isopropyl group in ACC1 inhibitors. nih.gov
Substituents on the pyridine ring, such as halogens (e.g., chlorine), can be used to modulate electronic properties and explore specific pockets within the binding site.
Exploiting Deep Pockets: Modifications can be designed to allow the molecule to access and occupy deep pockets within the target protein, which can significantly enhance binding affinity. acs.org
Computational and Synthetic Approaches to Library Design
The development of novel pyrrolopyridine analogs is accelerated by a combination of computational and synthetic methodologies.
Computational Approaches:
Molecular Docking: This technique is widely used to predict how different analogs will bind to a protein target. It helps in rationalizing observed SAR and guiding the design of new compounds. For example, docking studies were used to understand how a potent 1H-pyrrolo[3,2-c]pyridine derivative interacted with the colchicine binding site of tubulin. nih.gov Similarly, modeling was used to explain the selectivity of aminoindazole-pyrrolo[2,3-b]pyridine inhibitors for IKKα over IKKβ. researchgate.net
In Silico ADME Prediction: Computational tools are employed to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of designed compounds early in the discovery process. mdpi.com This helps to filter out molecules that are likely to have poor pharmacokinetic profiles, saving time and resources.
Synthetic Approaches:
Multi-step Synthesis: The synthesis of pyrrolopyridine libraries often involves multi-step reaction sequences. For example, the synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines started from commercially available 2-bromo-5-methylpyridine (B20793) and involved several steps of oxidation, nitration, and condensation to build the final scaffold. nih.gov
Multi-Component Reactions (MCRs): To improve efficiency, one-pot methodologies like the Ugi-Zhu three-component reaction have been developed. mdpi.com This approach was used to synthesize a library of fluorinated-pyrrolo[3,4-b]pyridin-5-ones, demonstrating high yields and atom economy. mdpi.com
Scaffold Hopping and Molecular Hybridization: These strategies involve combining structural features from different known inhibitors to create novel chemical entities. This approach was used to design pyridine-based pyrrolo[2,3-d]pyrimidine analogs as CSF1R inhibitors. mdpi.com
These integrated approaches, combining predictive computational models with efficient and versatile synthetic chemistry, are essential for the rational design and development of diverse libraries of this compound analogs for various therapeutic targets.
Advanced Analytical Methodologies for 3 Chloro 1h Pyrrolo 3,2 B Pyridin 5 Ol Research
Development of High-Sensitivity Chromatographic and Spectrometric Detection Methods
The development of highly sensitive and selective analytical methods is paramount for the accurate detection and characterization of 3-Chloro-1H-pyrrolo[3,2-b]pyridin-5-ol, especially when present at trace levels in intricate matrices. Modern analytical chemistry offers a suite of powerful tools, with hyphenated chromatographic and spectrometric techniques being at the forefront.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are instrumental in the separation of this compound from other components in a mixture. bjbms.org The choice of the stationary phase, mobile phase composition, and gradient elution program are critical parameters that are optimized to achieve the best chromatographic resolution. For polar compounds like this compound, reversed-phase chromatography using a C18 or a polar-embedded column is often the preferred mode of separation.
For detection, mass spectrometry (MS) coupled with these chromatographic techniques provides unparalleled sensitivity and selectivity. bjbms.org Techniques such as HPLC-tandem mass spectrometry (HPLC-MS/MS) and UPLC-quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MS) are particularly powerful. echemcom.comfrontiersin.org In HPLC-MS/MS, the selection of specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode allows for highly selective and sensitive quantification, minimizing interferences from the matrix. nih.gov UPLC-QTOF-MS, on the other hand, provides high-resolution mass accuracy, which is invaluable for the structural elucidation of metabolites and degradation products of this compound. frontiersin.org
Spectrofluorimetric methods can also be developed for sensitive detection if the molecule possesses native fluorescence or can be derivatized with a fluorescent tag. nih.gov Derivatization with reagents like 4-chloro-7-nitrobenzofurazan (NBD-Cl) can significantly enhance the fluorescence quantum yield, allowing for detection at very low concentrations. nih.gov
A comparison of potential high-sensitivity detection methods for this compound is presented in the table below.
| Method | Principle | Typical Limit of Detection (LOD) | Selectivity | Primary Application |
| HPLC-MS/MS | Chromatographic separation followed by mass analysis of precursor and product ions. | pg/mL to ng/mL | Very High | Targeted quantification |
| UPLC-QTOF-MS | High-resolution chromatographic separation followed by high-accuracy mass measurement. frontiersin.org | ng/mL | High | Structural elucidation, metabolite identification |
| Spectrofluorimetry | Measurement of fluorescence intensity after excitation at a specific wavelength. nih.gov | ng/mL to µg/mL | Moderate to High | Quantification of fluorescent compounds |
Quantitative Analysis of this compound in Complex Research Matrices
The quantitative determination of this compound in complex matrices such as biological fluids (plasma, urine), cell lysates, and environmental samples presents significant analytical challenges due to the presence of numerous interfering substances. A robust and validated bioanalytical method is essential for obtaining reliable data.
A typical workflow for the quantitative analysis of this compound in a biological matrix would involve the following steps:
Sample Preparation: This is a critical step to extract the analyte of interest and remove interfering components. Techniques such as protein precipitation (for plasma or serum), liquid-liquid extraction (LLE), or solid-phase extraction (SPE) can be employed. For a compound with the polarity of this compound, a mixed-mode or polar-modified SPE sorbent may provide the best recovery and cleanliness. The "quick-easy-cheap-effective-rugged-and-safe" (QuEChERS) extraction method, often used for pesticide residue analysis, could also be adapted for this purpose. nih.gov
Chromatographic Separation: As described in the previous section, UPLC or HPLC is used to separate the analyte from co-extracted matrix components. A gradient elution with a suitable mobile phase (e.g., acetonitrile and water with a modifier like formic acid) on a C18 column is a common starting point.
Mass Spectrometric Detection: Detection is typically performed using a triple quadrupole mass spectrometer operating in the MRM mode. The optimization of MS parameters, including the selection of precursor and product ions and tuning of collision energies, is crucial for achieving the desired sensitivity and selectivity.
Method Validation: The analytical method must be rigorously validated according to international guidelines. Key validation parameters include linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.
An example of a validated method for a similar chlorinated compound in biological samples showed good linearity with correlation coefficients greater than 0.99, recovery rates between 85% and 102%, and limits of detection in the low ng/g range. nih.gov Similar performance would be the goal for a method developed for this compound.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 |
| Accuracy | The closeness of the determined value to the nominal or known true value. | Within ±15% of the nominal concentration (±20% at the LLOQ) |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ) |
| Recovery | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte. | Consistent, precise, and reproducible |
| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. | Within acceptable limits, often assessed by comparing the response in matrix to the response in a neat solution |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should be within ±15% of the initial concentration |
Isotopic Labeling Strategies for Mechanistic Elucidation
Isotopic labeling is a powerful technique used to trace the fate of atoms or molecules through a chemical reaction or a biological pathway, thereby providing invaluable insights into reaction mechanisms. researchgate.netchem-station.com For this compound, stable isotopes such as deuterium (²H or D), carbon-13 (¹³C), and nitrogen-15 (¹⁵N) can be incorporated into the molecule.
The replacement of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the rate of a reaction is altered. chem-station.com By strategically placing deuterium labels at different positions on the this compound molecule, one can determine which C-H bonds are broken in the rate-determining step of a reaction. This information is crucial for understanding enzymatic and chemical transformation mechanisms.
Recent advancements in synthetic chemistry have provided innovative strategies for the isotopic labeling of pyridine (B92270) rings and related heterocycles. nih.govnih.govchemrxiv.orgresearchgate.net These methods can be adapted for the synthesis of isotopically labeled this compound. For instance, a nitrogen isotope exchange reaction based on a Zincke activation strategy has been developed for labeling pyridines with ¹⁵N. nih.govnih.govchemrxiv.orgresearchgate.net
The use of isotopically labeled internal standards is also the gold standard for quantitative mass spectrometry. nih.govprinceton.edu A stable isotope-labeled version of this compound (e.g., with ²H or ¹³C) would co-elute with the unlabeled analyte and have nearly identical ionization efficiency, thus correcting for variations in sample preparation and instrument response.
| Isotope | Labeling Position | Application | Analytical Technique |
| Deuterium (²H) | Specific C-H or N-H positions | Mechanistic studies (Kinetic Isotope Effect), Internal standard for MS | Mass Spectrometry, NMR Spectroscopy |
| Carbon-13 (¹³C) | Specific carbon atoms in the ring structure | Tracing metabolic pathways, Mechanistic studies, Internal standard for MS | Mass Spectrometry, NMR Spectroscopy |
| Nitrogen-15 (¹⁵N) | Nitrogen atoms in the pyrrolopyridine core | Elucidating reaction mechanisms involving the nitrogen atoms, Internal standard for MS | Mass Spectrometry, NMR Spectroscopy |
Q & A
Q. What synthetic methodologies are reported for preparing 3-Chloro-1H-pyrrolo[3,2-b]pyridin-5-ol?
While direct protocols for this compound are not explicitly detailed in the literature, analogous procedures for pyrrolo-pyridine derivatives involve refluxing with chloranil (1.4 mmol) in xylene (10 mL) for 25–30 hours, followed by alkaline workup (5% NaOH) and recrystallization from methanol . Researchers should adapt these conditions by optimizing stoichiometry, solvent polarity, and purification steps.
| Key Reaction Parameters |
|---|
| Oxidizing agent: Chloranil |
| Solvent: Xylene |
| Temperature: Reflux |
| Time: 25–30 hours |
| Purification: Methanol recrystallization |
Q. What analytical techniques are critical for characterizing this compound?
Essential techniques include:
- NMR spectroscopy for structural confirmation (e.g., distinguishing chloro and hydroxyl substituents).
- HPLC for purity assessment (≥97% purity standards, as in commercial analogs) .
- Mass spectrometry (MS) for molecular weight validation.
- X-ray crystallography , as demonstrated in ligand characterization studies, to resolve ambiguous stereochemistry .
Q. What safety protocols should be followed when handling this compound?
- Use PPE (gloves, lab coat, goggles) and ensure proper ventilation.
- Avoid environmental release; contain spills using dry methods (e.g., vacuuming) .
- Dispose of waste via approved chemical channels. No acute hazards are reported, but general precautions for chlorinated heterocycles apply.
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Catalyst screening : Test alternatives to chloranil (e.g., DDQ, MnO₂) for enhanced cyclization efficiency.
- Solvent optimization : Compare polar (DMF) vs. nonpolar (toluene) solvents to improve solubility.
- Kinetic monitoring : Use in-situ techniques (TLC/HPLC) to identify rate-limiting steps and adjust reflux duration .
Q. What approaches resolve contradictions in spectroscopic data during structural elucidation?
- 2D-NMR (COSY, HSQC) clarifies proton-carbon connectivity and spatial arrangements.
- High-resolution MS confirms exact mass, distinguishing isobaric degradation products.
- Computational modeling : Density functional theory (DFT) predicts spectroscopic profiles, cross-validated with experimental data .
Q. How can researchers design analogs to explore structure-activity relationships (SAR)?
- Substitution strategies : Replace chlorine with fluorine or bromine to study electronic effects (see fluorinated pyridine analogs ).
- N-alkylation : Modify the pyrrole nitrogen with methyl or ethyl groups to alter steric bulk, guided by methodologies for complex heterocycles .
- Bioisosteres : Introduce sulfonamide or carboxamide groups (as in pyrrolo-pyrazine derivatives ) to enhance binding affinity.
Q. What challenges arise in analyzing degradation products, and how are they addressed?
- Hydrolytic degradation : Monitor for dechlorinated products (e.g., hydroxylated derivatives) via LC-MS/MS.
- Oxidative pathways : Use stability-indicating HPLC to isolate and characterize quinone-like byproducts.
- Accelerated stability studies : Expose the compound to varied pH/temperature conditions to predict degradation pathways .
Methodological Considerations
- Contradiction analysis : Conflicting solubility data may arise from polymorphic forms. Use differential scanning calorimetry (DSC) to identify crystalline vs. amorphous states.
- Scale-up challenges : Pilot-scale synthesis requires adjusting mixing efficiency and heat transfer, as prolonged reflux in xylene may degrade heat-sensitive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
